molecular formula C14H9N7O2 B14652619 2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]- CAS No. 52197-20-3

2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]-

Cat. No.: B14652619
CAS No.: 52197-20-3
M. Wt: 307.27 g/mol
InChI Key: KNBWUTAIODDJTG-UHFFFAOYSA-N
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Description

2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]- is a complex organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of both pyrazine and indole moieties, making it a unique and versatile molecule. Pyrazine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]- typically involves multiple steps. One common method includes the reaction of 2,3-pyrazinedicarbonitrile with an appropriate indole derivative under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,3-Pyrazinedicarbonitrile, 5-amino-6-[(2,3-dihydro-3-hydroxy-2-oxo-1H-indol-3-yl)amino]- apart is its unique combination of pyrazine and indole moieties, which confer a distinct set of chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in scientific research .

Properties

CAS No.

52197-20-3

Molecular Formula

C14H9N7O2

Molecular Weight

307.27 g/mol

IUPAC Name

5-amino-6-[(3-hydroxy-2-oxo-1H-indol-3-yl)amino]pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C14H9N7O2/c15-5-9-10(6-16)19-12(11(17)18-9)21-14(23)7-3-1-2-4-8(7)20-13(14)22/h1-4,23H,(H2,17,18)(H,19,21)(H,20,22)

InChI Key

KNBWUTAIODDJTG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)(NC3=NC(=C(N=C3N)C#N)C#N)O

Origin of Product

United States

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